Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

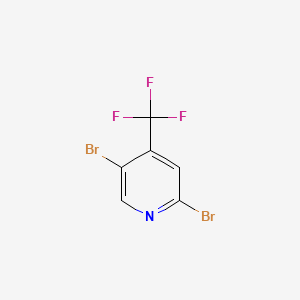

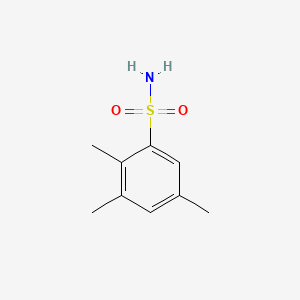

“Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities . The compound also contains a benzyloxy group and a carboxylate ester group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a benzyloxy group, and a carboxylate ester group. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

Pyrazole compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and additional reactions . The benzyloxy group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, pyrazole compounds are stable and have a high melting point .科学的研究の応用

Three-component Spiro Heterocyclization

Research by Dmitriev et al. (2014) delves into the synthesis of spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] through a three-component spiro heterocyclization involving pyrrolediones, malononitrile, and pyrazolone. This reaction represents a method for constructing complex spiro heterocycles, which are challenging to access through other synthetic routes. The study highlights the potential of utilizing pyrazole derivatives in the synthesis of novel heterocyclic compounds with potential application in various fields, including material science and pharmacology (Dmitriev, Silaichev, Melyukhin, & Maslivets, 2014).

Crystal Structure Analysis

L. Minga (2005) focused on the synthesis and crystal structure analysis of a specific pyrazole derivative, demonstrating its fungicidal and plant growth regulatory activities. This research underscores the multifaceted applications of pyrazole derivatives beyond mere chemical interest, extending their utility to agricultural sciences (Minga, 2005).

Analgesic and Anti-inflammatory Agents

The work by Gokulan et al. (2012) synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This study exemplifies the therapeutic potential of pyrazole derivatives, suggesting their applicability in developing new analgesic and anti-inflammatory drugs (Gokulan, Jayakar, Alagarsamy, & Raja Solomon, 2012).

Corrosion Inhibition

Herrag et al. (2007) evaluated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, showcasing the chemical application of these compounds in industrial maintenance and protection. The study indicates that pyrazole derivatives can effectively reduce the corrosion rate, highlighting their importance in materials science and engineering (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Antimicrobial and Anticancer Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their antimicrobial and anticancer activities. Their findings contribute to the ongoing search for new therapeutic agents, indicating that pyrazole derivatives hold promising potential in medicinal chemistry for treating various diseases (Hafez, El-Gazzar, & Al-Hussain, 2016).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLDIJYLJJPPJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/no-structure.png)

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)